(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate
Description
(E)-({6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate is a synthetic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a phenyl group. The 5-position is functionalized with a methylideneamino group in the E-configuration, linked to a 4-methoxybenzoate ester (Fig. 1). This structure combines electron-rich aromatic systems (methoxybenzene) with a rigid heterocyclic scaffold, making it a candidate for diverse biological applications. Its synthesis likely involves condensation of a 6-phenylimidazothiazole-5-carbaldehyde derivative with 4-methoxybenzhydrazide, followed by esterification .
Properties
IUPAC Name |
[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-25-16-9-7-15(8-10-16)19(24)26-21-13-17-18(14-5-3-2-4-6-14)22-20-23(17)11-12-27-20/h2-13H,1H3/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCHHVXOEKRYPN-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=CC2=C(N=C3N2C=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C/C2=C(N=C3N2C=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an imidazo[2,1-b][1,3]thiazole moiety linked to a 4-methoxybenzoate group. Its molecular formula is C₁₉H₁₁N₃O₂S, with a molecular weight of approximately 357.36 g/mol. The compound's structural features suggest potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of 6-phenylimidazo[2,1-b][1,3]thiazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions can significantly influence the yield and purity of the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds in this class have demonstrated significant antiproliferative activity against various cancer cell lines. One study found that derivatives similar to this compound exhibited half-maximal inhibitory concentrations (IC50) ranging from 1.67 to 10.3 μM against human cancer lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1g | NCI Panel | 1.67 - 10.3 |
| 1a | SUIT-2 | <10 |
| 1h | SUIT-2 | <10 |
These findings suggest that modifications to the imidazo[2,1-b][1,3]thiazole scaffold can enhance anticancer activity.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its interaction with carbonic anhydrase (CA) isoforms. A study evaluated a series of imidazo[2,1-b][1,3]thiazole derivatives for their inhibitory effects on CA isoforms. The results indicated selective inhibition of hCA II with inhibition constants ranging from 57.7 to 98.2 µM .
| Compound | hCA Isoform | Inhibition Constant (Ki µM) |
|---|---|---|
| 9ae | hCA II | 57.7 |
| 9bb | hCA II | 76.4 |
| 9ca | hCA II | 79.9 |
This selective inhibition is promising for developing targeted therapies for conditions like glaucoma and cancer.
Antimicrobial Activity
In addition to anticancer properties, some derivatives have shown antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. These findings support the potential use of imidazo[2,1-b][1,3]thiazole derivatives in treating infections .
Case Studies
A notable case study involved testing a series of imidazo[2,1-b][1,3]thiazole derivatives against pancreatic cancer cell lines. The results demonstrated that certain compounds inhibited both proliferation and migration at low concentrations (<10 μM), indicating their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
Insights :
Physicochemical and Structural Properties
Table 3: Molecular Properties
*Calculated based on C₂₀H₁₆N₃O₃S.
Structural Analysis :
- The E-configuration of the methylideneamino group is critical for maintaining planarity, as seen in crystallographic studies of similar oxime derivatives (e.g., ) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 4-methoxybenzoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions between imidazothiazole precursors and substituted benzaldehydes. For example, similar thiazole derivatives are prepared by refluxing intermediates (e.g., 4-amino-triazoles) with benzaldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) . Catalysts like LiCl enhance yield in hydrazinecarboximidamide formation . Reaction temperature (50–60°C) and solvent polarity significantly affect crystallinity and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodology : Use a combination of:
- IR spectroscopy to confirm functional groups (e.g., C=N stretches at ~1600 cm⁻¹).
- ¹H/¹³C NMR to assign stereochemistry and aromatic proton environments. For instance, methoxybenzoate protons resonate at δ 3.8–4.0 ppm .
- Elemental analysis to validate purity by comparing calculated vs. experimental C/H/N/S percentages .
- Melting point analysis to assess consistency with literature values (e.g., thiazole derivatives melt between 269–280°C) .
Q. How does solvent selection impact the synthesis of imidazothiazole intermediates?
- Methodology : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol or acetone facilitates cyclization reactions. For example, thiosemicarbazone intermediates cyclize efficiently in ethanol with NaOEt catalysis . Solvent choice also affects crystallization: dimethylformamide yields needle-like crystals, whereas methanol produces microcrystalline solids .
Advanced Research Questions
Q. What strategies are effective in establishing the structure-activity relationship (SAR) for this compound’s biological activity?
- Methodology :
- Substituent variation : Modify the phenyl or methoxy groups to assess antimicrobial or anticancer potency. For instance, fluorophenyl substitutions enhance antibacterial activity in thiazole derivatives .
- Bioisosteric replacement : Replace the methoxybenzoate with ethoxy or acetyloxy groups to study metabolic stability .
- In vitro assays : Test against enzyme targets (e.g., kinase inhibition) or microbial strains (e.g., S. aureus) to correlate structural features with efficacy .
Q. How can researchers resolve contradictions in spectral data between theoretical predictions and experimental results?
- Methodology :
- Density Functional Theory (DFT) calculations : Compare computed NMR/IR spectra with experimental data to identify discrepancies in stereochemistry or tautomerism .
- X-ray crystallography : Resolve ambiguous proton assignments (e.g., E/Z isomerism in methylideneamino groups) by determining crystal structures .
- 2D NMR (COSY, NOESY) : Clarify coupling patterns and spatial proximities in complex aromatic systems .
Q. What computational methods are recommended for predicting biological targets and binding modes?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., acarbose-binding proteins). For example, thiazole-triazole hybrids show distinct docking poses in active sites .
- Pharmacophore modeling : Identify critical pharmacophoric features (e.g., hydrogen bond acceptors in the methoxybenzoate group) for target specificity .
- MD simulations : Assess binding stability over time (e.g., 100-ns trajectories) to validate docking predictions .
Q. How can reaction conditions be optimized for scaling up synthesis without compromising purity?
- Methodology :
- Flow chemistry : Continuous reactors minimize side reactions (e.g., oxidation) and improve yield in thiazole cyclizations .
- Catalyst screening : Test alternatives to LiCl (e.g., ZnCl₂) for greener and scalable protocols .
- In-line analytics : Use HPLC or PAT (Process Analytical Technology) to monitor intermediate formation in real time .
Q. What methods are suitable for isolating and characterizing E/Z isomers of the methylideneamino group?
- Methodology :
- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients to separate isomers based on polarity differences .
- VT-NMR (Variable Temperature) : Study isomerization kinetics by observing coalescence of proton signals at elevated temperatures .
- Circular Dichroism (CD) : Assign configurations of isolated isomers by analyzing Cotton effects in chiral environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
